BenchChemオンラインストアへようこそ!

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Lipophilicity Drug-likeness Permeability

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- (CAS 603948-05-6; molecular formula C₁₄H₁₄FN₅OS; MW 319.36 g/mol) is a synthetic small molecule belonging to the 3-thio-substituted 1,2,4-triazino[5,6-b]indole chemotype. The compound features a 2H-tautomeric triazinoindole core with an electron-withdrawing fluorine atom at position 8, a thioether (-S-) linkage at position 3, and an N-isopropylacetamide side chain.

Molecular Formula C14H14FN5OS
Molecular Weight 319.36 g/mol
Cat. No. B15167653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Molecular FormulaC14H14FN5OS
Molecular Weight319.36 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1
InChIInChI=1S/C14H14FN5OS/c1-7(2)16-11(21)6-22-14-18-13-12(19-20-14)9-5-8(15)3-4-10(9)17-13/h3-5,7H,6H2,1-2H3,(H,16,21)(H,17,18,20)
InChIKeyVMCDAZDWMFFCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- Procurement-Grade Characterization for Medicinal Chemistry and Screening Library Selection


Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- (CAS 603948-05-6; molecular formula C₁₄H₁₄FN₅OS; MW 319.36 g/mol) is a synthetic small molecule belonging to the 3-thio-substituted 1,2,4-triazino[5,6-b]indole chemotype . The compound features a 2H-tautomeric triazinoindole core with an electron-withdrawing fluorine atom at position 8, a thioether (-S-) linkage at position 3, and an N-isopropylacetamide side chain [1]. This chemotype has been explored across multiple therapeutic areas, with published class-level evidence demonstrating antiviral activity against picornaviruses (SK&F 40491 and SK&F 30097 series) [2], antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines (IC₅₀ range 1.06–66.58 μM for related triazinoindole derivatives) [3], antileishmanial activity against L. donovani amastigotes (IC₅₀ 4.01–57.78 μM) [4], and antidepressant activity in murine tail suspension tests [5]. As of May 2026, this specific compound has no published primary biological data in ChEMBL or PubMed, and all differentiation claims must be derived from computed physicochemical properties, structural comparisons with closest analogs, and class-level biological inference [1].

Why Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- Cannot Be Interchanged with Other Triazinoindole Acetamides Without Data Loss


Within the 8-fluoro-2H-triazinoindole acetamide sub-series, seemingly minor N-alkyl variations produce measurable shifts in lipophilicity (logP spanning ~1.4 to >2.5), hydrogen-bonding capacity (HBD count 0–1; HBA count 5–9), and topological polar surface area (tPSA range ~55–110 Ų), each of which independently governs membrane permeability, solubility, and target-binding pharmacophore complementarity [1]. The 2H-tautomeric form (present in this compound) versus the 5-methyl-5H form (present in many published triazinoindole derivatives) alters the indole NH hydrogen-bond donor availability—a critical determinant for kinase hinge-region binding and antiviral target engagement inferred from the SK&F triazinoindole pharmacophore model [2]. Furthermore, halogen identity at position 8 (F vs. Br vs. OCH₃ vs. H) differentially modulates both electronic effects on the triazine ring (Hammett σₚ: F = +0.06; Br = +0.23; OCH₃ = −0.27) and metabolic vulnerability to oxidative dehalogenation or O-dealkylation [3]. The quantitative evidence below establishes that substitution of this compound with any close analog—without confirmatory re-screening—introduces uncontrolled variance in at least four physicochemical parameters relevant to assay reproducibility, structure-activity relationship (SAR) interpretation, and lead optimization trajectory.

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation: N-Isopropyl vs. N-Propyl and N-tert-Butyl Analogs Dictates Membrane Partitioning and Solubility

The N-isopropyl substitution on the acetamide side chain produces a calculated logP of 1.67 for the target compound, representing an intermediate lipophilicity between the less lipophilic N-propyl analog (predicted logP ~1.45, based on one fewer branched carbon) and the more lipophilic N-tert-butyl analog (CAS 603948-06-7; predicted logP ~2.1, reflecting the additional methyl group and increased steric shielding of the amide NH) [1]. This 0.22–0.43 logP differential translates to an approximately 1.7–2.7× difference in octanol-water partition coefficient, which is sufficient to alter Caco-2 permeability predictions and aqueous solubility estimates by 2–5 fold based on established logP-solubility relationships for neutral heterocyclic compounds [2]. The N-isopropyl group uniquely preserves a single hydrogen-bond donor (amide NH), unlike the N,N-bis(2-methoxyethyl) analog (CAS 603947-86-0) which has HBD = 0, eliminating a key pharmacophoric feature for target hydrogen bonding [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA): Optimal CNS Permeability Window vs. N,N-Disubstituted and 5-Methyl Analogs

The target compound exhibits a calculated tPSA of 72 Ų, derived from 7 hydrogen-bond acceptors (triazine N atoms, thioether S, acetamide carbonyl O, indole N) and 1 hydrogen-bond donor (acetamide NH) [1]. This value falls within the established threshold for favorable blood-brain barrier (BBB) penetration (tPSA < 90 Ų for CNS-active compounds and tPSA < 60–70 Ų for optimal CNS penetration per published guidelines) [2]. By comparison, the N,N-bis(2-methoxyethyl) analog (CAS 603947-86-0) carries a predicted tPSA of ~91 Ų (additional ether oxygen acceptors), exceeding the BBB-favorable threshold. The 5-methyl-8-fluoro analog (CAS 603948-20-5) eliminates the indole NH donor (HBD = 0), reducing tPSA to ~63 Ų but also removing a key hydrogen-bond donor that has been implicated in target engagement for both antiviral (SK&F pharmacophore) and kinase-inhibitory triazinoindoles [3]. The target compound thus represents a balanced tPSA profile with one HBD and moderate acceptor count, suitable for both peripheral and potential CNS-targeted screening cascades.

Blood-brain barrier CNS drug design tPSA

8-Fluoro vs. 8-Bromo Substitution: Electronic and Metabolic Differentiation Within the Halo-Triazinoindole Sub-Series

Fluorine at position 8 of the triazinoindole core exerts a modest electron-withdrawing effect (Hammett σₚ = +0.06) compared to bromine (σₚ = +0.23) at the same position in the 8-bromo-N-isopropyl analog [1]. The weaker σ-electron withdrawal by fluorine preserves the electron density on the triazine ring nitrogens, which is expected to maintain stronger hydrogen-bond acceptor capacity (higher pKₐHB) at N1 and N4 positions relative to the bromo analog—a parameter correlated with target-binding enthalpy in triazine-containing kinase inhibitors [2]. Additionally, the C–F bond dissociation energy (~485 kJ/mol) far exceeds that of C–Br (~285 kJ/mol), rendering the 8-fluoro compound substantially less susceptible to metabolic debromination or glutathione-mediated displacement observed for bromoaromatic heterocycles in hepatic microsomal assays [3]. This metabolic advantage is inferred from class-level halogen stability data rather than direct comparative metabolism studies on this specific compound series, which have not been published.

Halogen effects Metabolic stability Electronic modulation

Rotatable Bond Count and Fraction sp³: Conformational Flexibility vs. Ligand Efficiency Profile

The target compound contains 5 rotatable bonds (thioether-CH₂, CH₂-C=O, C=O-NH, NH-CH(CH₃)₂, and two C-CH₃ bonds in the isopropyl group) and a fraction sp³ (Fsp³) of 0.29 [1]. This rotatable bond count is one fewer than the N-tert-butyl analog (CAS 603948-06-7; 6 rotatable bonds due to the additional methyl rotor) and two fewer than the N,N-bis(2-methoxyethyl) analog (CAS 603947-86-0; 7 rotatable bonds) [1]. Each additional rotatable bond is associated with an estimated 0.5–1.5 kJ/mol entropic penalty upon protein binding and a ~5–10% reduction in oral bioavailability probability per bond beyond 5, based on retrospective analyses of oral drug candidates [2]. The Fsp³ value of 0.29 for the target compound is within the favorable range (>0.25) associated with reduced promiscuity and improved clinical success rates, whereas the N-tert-butyl analog (Fsp³ ~0.33) sits at the higher end, and the 5-methyl-8-fluoro analog has a lower Fsp³ (~0.25) due to the additional planar methyl substituent [1].

Ligand efficiency Conformational entropy Oral bioavailability

2H-Tautomeric Form: Unique Indole NH Hydrogen-Bond Donor Profile vs. 5-Methyl-5H Analogs in Kinase and Antiviral Pharmacophore Models

The 2H-tautomeric form of the triazinoindole core in this compound preserves a free indole NH (position 5) that serves as a hydrogen-bond donor (HBD = 1 overall). This is in direct contrast to the 5-methyl-5H analogs (e.g., CAS 603948-20-5), in which the indole nitrogen is methylated, eliminating this HBD (HBD = 0) and altering the hydrogen-bond pharmacophore from a donor-acceptor-donor triad to an acceptor-only motif at the triazinoindole core . The structural significance of this NH donor is well-documented for the triazinoindole antiviral pharmacophore: the SK&F 40491 and SK&F 30097 series, which contain a free indole NH or a secondary amine at an equivalent position, exhibited broad-spectrum anti-picornavirus activity at concentrations well below cytotoxic levels (selective antiviral index not quantified in original 1972–1973 reports, but described as 'well below cytotoxic levels') [1]. In kinase inhibitor design, the indole NH of related fused heterocycles frequently participates in hinge-region hydrogen bonding with the backbone carbonyl of the gatekeeper residue, a critical interaction for type I and type II kinase inhibitor binding modes [2]. The 2H-tautomer thus preserves a key structural motif absent in all 5-methyl-5H congeners, making it the preferred scaffold for programs seeking to engage kinase hinge regions or antiviral targets with hydrogen-bond donor requirements.

Tautomerism Kinase hinge binding Pharmacophore complementarity

Commercial Availability and Procurement Readiness: Multi-Vendor Supply vs. Single-Source or Custom-Synthesis Analogs

The target compound (CAS 603948-05-6) is listed in the ZINC database as 'On-Demand' since 2016 and is stocked by multiple independent commercial suppliers including BOC Sciences, Alfa Chemistry, ChemBlink, and ChemSrc, typically at ≥95% purity with milligram-to-gram quantities available . This multi-vendor availability contrasts with several close analogs: the N-tert-butyl analog (CAS 603948-06-7) is primarily sourced through Alfa Chemistry; the N,N-bis(2-methoxyethyl) analog (CAS 603947-86-0) appears limited to BOC Sciences; and the 8-bromo-N-isopropyl analog lacks a definitive CAS registry entry in major public databases, suggesting custom synthesis may be required . Multi-vendor sourcing reduces single-supplier procurement risk, enables competitive pricing, and facilitates rapid re-supply for hit validation and dose-response confirmation studies—a practical advantage for screening groups and medicinal chemistry teams that require reproducible compound supply across multiple assay platforms [1].

Chemical sourcing Supply chain Screening library procurement

Recommended Application Scenarios for Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- Based on Quantitative Differentiation Evidence


Hit Expansion and SAR Exploration in Antiviral Screening Cascades Targeting Picornaviridae or Related ssRNA(+) Viruses

The 2H-tautomeric form with its free indole NH hydrogen-bond donor directly mirrors the pharmacophoric architecture of the SK&F 40491/30097 triazinoindole antiviral series, which demonstrated broad-spectrum in vitro activity against rhinovirus and other picornaviruses at sub-cytotoxic concentrations [1]. This compound serves as a structural analog for hit expansion around the historical SK&F chemotype, with the 8-fluoro substituent offering distinct electronic properties (σₚ = +0.06) compared to the unsubstituted or chloro-substituted SK&F leads. The intermediate logP (1.67) and tPSA (72 Ų) support both cell-based antiviral assays and potential intranasal formulation exploration, consistent with the in vivo route used for SK&F 40491 (0.02% solution or 2.5% suspension administered intranasally to gibbons) [2]. Note: direct comparative antiviral IC₅₀ data for this specific compound have not been published; activity must be confirmed through primary screening.

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Design Requiring a Hydrogen-Bond Donor-Acceptor-Donor Hinge-Binding Motif

The triazinoindole core with the 2H-tautomeric indole NH provides a donor-acceptor-donor triad (indole NH, triazine N, thioether-adjacent N) that geometrically complements the kinase hinge region, analogous to the binding mode of indole-based type I kinase inhibitors [3]. With 5 rotatable bonds and an Fsp³ of 0.29, the compound offers sufficient conformational flexibility for induced-fit binding while maintaining ligand efficiency favorable for fragment elaboration. The N-isopropylacetamide side chain can serve as a vector for structure-guided optimization toward the solvent-exposed region or the back pocket, depending on the kinase target. The class-level antiproliferative data for triazinoindole derivatives (MCF-7 and MDA-MB-231 IC₅₀ range 1.06–66.58 μM) provide a preliminary efficacy benchmark, though target-specific kinase inhibition data for this compound remain to be generated [4].

Computational ADMET Screening and In Silico Hit Triage Where Multi-Parameter Optimization (MPO) Scores Differentiate Within the Triazinoindole Acetamide Series

The balanced physicochemical profile—logP 1.67, tPSA 72 Ų, HBD 1, HBA 7, 5 rotatable bonds, Fsp³ 0.29—places this compound within all major drug-likeness filters (Lipinski, Veber, Ghose, Egan) simultaneously [5]. This multi-parameter compliance is not uniformly achieved by its closest analogs: the N,N-bis(2-methoxyethyl) analog exceeds the tPSA threshold for CNS permeability; the N-tert-butyl analog carries an additional rotatable bond; and the 5-methyl-5H analogs lack the indole NH donor. For computational chemistry groups performing virtual screening triage or machine learning model training, this compound represents a well-characterized data point with verified physicochemical descriptors suitable for benchmarking predictive ADMET models and developing triazinoindole-specific QSAR equations.

Chemical Probe Development for Target Deconvolution Studies Requiring Reliable Multi-Vendor Resupply

Among the 8-fluoro-2H-triazinoindole acetamide sub-series, this compound (CAS 603948-05-6) benefits from the broadest confirmed multi-vendor availability (≥4 suppliers at ≥95% purity), enabling reproducible procurement across independent laboratories for target deconvolution, chemoproteomics, and cellular thermal shift assay (CETSA) studies . This procurement reliability is a non-trivial advantage over single-source analogs when planning multi-year chemical biology programs where batch-to-batch consistency and timely resupply are critical for experimental reproducibility. The compound is catalogued in the ZINC database with confirmed molecular descriptors (MW 319.365, logP 1.672) that facilitate computational target prediction via SEA or similar algorithms, supporting prospective target identification efforts [5].

Quote Request

Request a Quote for Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.